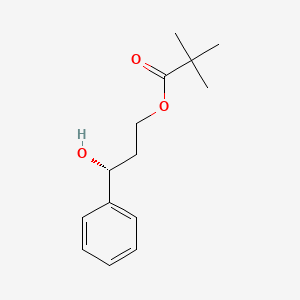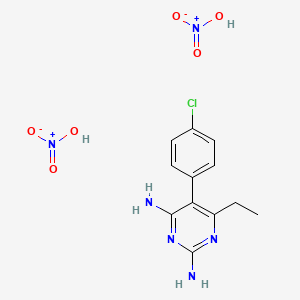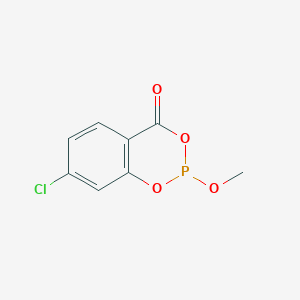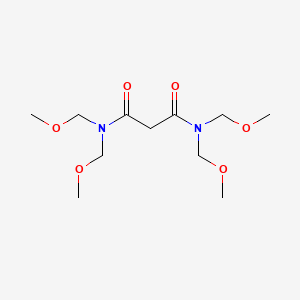![molecular formula C40H42O2 B14180658 1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene CAS No. 918778-60-6](/img/structure/B14180658.png)
1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene is an organic compound with a complex structure characterized by multiple aromatic rings and methoxy groups
Vorbereitungsmethoden
The synthesis of 1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core benzene ring: This step involves the preparation of the central benzene ring with methoxy substituents.
Attachment of butylphenyl groups: The butylphenyl groups are introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Final assembly: The final step involves the coupling of the substituted benzene rings to form the complete structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Analyse Chemischer Reaktionen
1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene has several scientific research applications:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
Materials Science: It is utilized in the synthesis of advanced materials with specific optical and electronic characteristics.
Chemical Sensors: The compound’s unique structure allows it to be used in the design of chemical sensors for detecting various analytes.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules[5][5].
Wirkmechanismus
The mechanism by which 1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the behavior of the compound in different environments, such as in electronic devices or biological systems .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene can be compared with other similar compounds, such as:
4,4’-Di-tert-butylbenzil: This compound has similar aromatic structures but differs in the substituents attached to the benzene rings.
Bis(4-tert-butylphenyl)amine: Another compound with similar aromatic rings but different functional groups.
4,4’-Di-tert-butyl-1,1’-biphenyl: Shares structural similarities but lacks the methoxy groups present in this compound
These comparisons highlight the unique features of this compound, such as its specific substituents and electronic properties.
Eigenschaften
CAS-Nummer |
918778-60-6 |
|---|---|
Molekularformel |
C40H42O2 |
Molekulargewicht |
554.8 g/mol |
IUPAC-Name |
1,4-bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene |
InChI |
InChI=1S/C40H42O2/c1-5-7-9-29-11-15-31(16-12-29)33-19-23-35(24-20-33)37-27-40(42-4)38(28-39(37)41-3)36-25-21-34(22-26-36)32-17-13-30(14-18-32)10-8-6-2/h11-28H,5-10H2,1-4H3 |
InChI-Schlüssel |
HEPUGHQACQBEIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C=C3OC)C4=CC=C(C=C4)C5=CC=C(C=C5)CCCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B14180578.png)
![Dipotassium;15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate](/img/structure/B14180582.png)
![Ethyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B14180596.png)
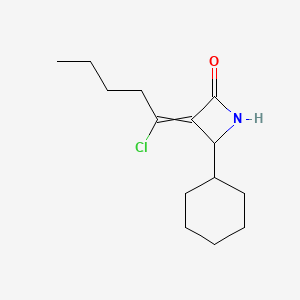
![Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14180607.png)
![2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B14180609.png)
![4-oxa-3,12-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14180625.png)
